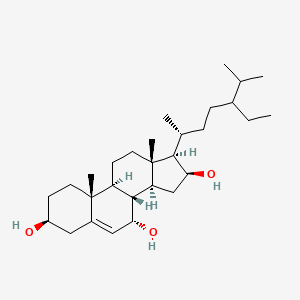

3,7,16-Trihydroxystigmast-5-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S,7S,8S,9S,10R,13S,14S,16S,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O3/c1-7-19(17(2)3)9-8-18(4)27-25(32)16-23-26-22(11-13-29(23,27)6)28(5)12-10-21(30)14-20(28)15-24(26)31/h15,17-19,21-27,30-32H,7-14,16H2,1-6H3/t18-,19?,21+,22+,23+,24-,25+,26-,27+,28+,29+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNYNPKRIFCZGN-ATLMUYDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1C(CC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC[C@@H](C)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Natural Occurrence of 3,7,16-Trihydroxystigmast-5-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7,16-Trihydroxystigmast-5-ene is a polyhydroxylated phytosterol, a class of naturally occurring steroid alcohols found in plants. These compounds are of significant interest to the scientific community due to their structural similarity to cholesterol and their potential as precursors for the synthesis of bioactive steroids. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its isolation, and a discussion of its potential, though currently undocumented, biological activities based on structurally related compounds.

Natural Sources

To date, the primary reported natural source of this compound is the plant species Walsura robusta.

Walsura robusta Roxb.

Quantitative Data

As of the latest literature review, there is no published quantitative data on the concentration or yield of this compound from any natural source. The following table is provided as a template for future research findings.

| Plant Species | Part of Plant | Geographic Origin | Yield (% of dry weight) | Concentration (mg/g of extract) | Reference |

| Walsura robusta | Not Specified | Not Specified | Data Not Available | Data Not Available | Not Available |

Experimental Protocols

While the specific protocol for the isolation of this compound from Walsura robusta is not explicitly detailed in the available literature, a general methodology can be inferred from standard phytochemistry practices and protocols published for the isolation of other steroids and triterpenoids from the same genus.

General Isolation Workflow

The following is a plausible, generalized workflow for the extraction and isolation of this compound from plant material.

Caption: A generalized workflow for the extraction and isolation of phytosterols (B1254722) from plant material.

Detailed Methodologies

-

Plant Material Preparation: The plant material (e.g., aerial parts of Walsura robusta) is collected, air-dried in the shade, and then ground into a coarse powder.

-

Extraction: The powdered plant material is exhaustively extracted with a polar solvent such as methanol or ethanol (B145695) at room temperature. This process is typically repeated several times to ensure complete extraction of the secondary metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Steroids are typically found in the less polar fractions, such as the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing the compound of interest are combined and further purified using additional chromatographic techniques. This may include size-exclusion chromatography (e.g., Sephadex LH-20) and high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase.

-

Structural Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), mass spectrometry (MS), and infrared (IR) spectroscopy.

Potential Signaling Pathways and Biological Activities

There is currently no specific research on the biological activities or signaling pathways of this compound. However, based on the known activities of structurally similar phytosterols, such as stigmasterol, we can hypothesize potential areas of biological relevance. Stigmasterol and its derivatives have been reported to exhibit anti-inflammatory, anticancer, and neuroprotective effects.

Hypothetical Anti-Inflammatory Signaling Pathway

The following diagram illustrates a hypothetical anti-inflammatory signaling pathway that could be modulated by this compound, based on the known mechanisms of other phytosterols.

Caption: A hypothetical pathway for the anti-inflammatory effects of this compound.

Conclusion

This compound is a phytosterol with a known natural source in Walsura robusta. However, there is a significant gap in the scientific literature regarding its isolation, quantification, and biological activity. The experimental protocols and potential signaling pathways presented in this guide are based on established phytochemical methods and the known activities of structurally related compounds. Further research is needed to isolate and characterize this compound from its natural source, quantify its abundance, and elucidate its specific pharmacological properties. Such studies will be crucial for unlocking the potential of this compound for drug development and other scientific applications.

Unveiling 3,7,16-Trihydroxystigmast-5-ene: A Technical Guide to its Isolation and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isolation and discovery of the steroidal compound 3,7,16-Trihydroxystigmast-5-ene. Initially identified from the bark of Amoora yunnanensis, this document details the pioneering extraction and purification protocols, along with the spectroscopic data that were instrumental in its structural elucidation. While commercially available sources now often cite Walsura robusta as the botanical origin, this guide focuses on the primary scientific literature that first characterized this molecule. All quantitative data is presented in standardized tables for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.

Introduction

This compound is a phytosterol, a class of naturally occurring steroids found in plants. The discovery of novel phytosterols (B1254722) is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their diverse biological activities. This guide serves as a technical resource, consolidating the available scientific information on the isolation and characterization of this specific stigmastane-type steroid.

Botanical Source and Initial Discovery

The first documented isolation of this compound was from the bark of Amoora yunnanensis (H. L. Li) C. Y. Wu, a plant belonging to the Meliaceae family. A study published in Acta Botanica Sinica in 2001 detailed the phytochemical investigation of an ethanol (B145695) extract of the bark, which led to the identification of two new sterols, one of which was 3β,7α,16β-trihydroxy-stigmast-5-ene[1].

It is noteworthy that many commercial suppliers of this compound now list Walsura robusta as the source herb. While Walsura robusta is also a member of the Meliaceae family and is known to produce a variety of triterpenoids and steroids, the primary scientific literature for the initial discovery points to Amoora yunnanensis[1][2]. Further research may be required to confirm the presence and isolation of this compound from Walsura robusta.

Experimental Protocols

The following sections detail the experimental methodologies adapted from the original discovery paper[1].

Plant Material and Extraction

The bark of Amoora yunnanensis was collected and air-dried. The dried material was then pulverized and extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude ethanol extract was subjected to a series of chromatographic separations to isolate the target compound.

-

Solvent Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction, which showed the presence of steroidal compounds, was subjected to column chromatography on a silica gel column. The column was eluted with a gradient of chloroform (B151607) and methanol.

-

Preparative Thin-Layer Chromatography (pTLC): Fractions containing the target compound were further purified using preparative thin-layer chromatography with a suitable solvent system to yield the pure this compound.

References

Navigating the Profile of a Stigmastane Sterol: A Technical Guide to 3,7,16-Trihydroxystigmast-5-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties and biological activities of the stigmastane-type sterol, 3,7,16-Trihydroxystigmast-5-ene. Due to the limited availability of specific data for this molecule, this document leverages information on the closely related and well-studied compound, 3β-Hydroxystigmast-5-en-7-one (also known as 7-Ketositosterol), to infer and discuss its characteristics. This guide includes a summary of its known physicochemical parameters, generalized experimental protocols for their determination, and an exploration of its potential biological significance, particularly its anti-inflammatory and reno-protective effects.

Introduction

Physicochemical Properties of the Related Compound: 3β-Hydroxystigmast-5-en-7-one

The following table summarizes the known physicochemical properties of 3β-Hydroxystigmast-5-en-7-one. These values provide an estimated baseline for the properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₈O₂ | [1] |

| Molecular Weight | 428.7 g/mol | [1] |

| Melting Point | 120-123 °C | [2] |

| Boiling Point | 536.1±29.0 °C (Predicted) | [2] |

| Solubility | DMF: 12 mg/ml, Ethanol: 3 mg/ml | [2] |

| XLogP3 | 8.3 | [1] |

Experimental Protocols for Physicochemical Characterization of Sterols

The following are generalized experimental protocols that can be adapted for the determination of the physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dried, powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[3]

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.[4]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.[5][6] A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.[4]

Determination of Solubility

Solubility is a crucial parameter for drug development, influencing absorption and bioavailability.

Methodology: Static Analytical Method

-

Sample Preparation: An excess amount of the sterol is added to a known volume of the solvent of interest (e.g., ethanol, dimethylformamide) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation: The saturated solution is carefully filtered or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of the dissolved sterol in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7] A calibration curve prepared with known concentrations of the compound is used for quantification.

Determination of the Acid Dissociation Constant (pKa)

The pKa value provides insight into the ionization state of a molecule at different pH values, which is critical for understanding its behavior in biological systems.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to a known concentration.[1]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.[1]

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound is ionized.[1]

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the related compound 3β-Hydroxystigmast-5-en-7-one has demonstrated notable biological activities.

Anti-inflammatory Activity

3β-Hydroxystigmast-5-en-7-one has been reported to possess anti-inflammatory properties.[8] Studies on similar phytosterols (B1254722) suggest that their anti-inflammatory effects may be mediated through the inhibition of key inflammatory pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[9][10] These pathways are central to the production of pro-inflammatory cytokines like TNF-α and interleukins.

Reno-protective Effects

7-Ketositosterol has been shown to exhibit protective effects against cisplatin-induced nephrotoxicity.[2][6] The proposed mechanism involves the inhibition of apoptosis in kidney cells. The reno-protective effects of various natural compounds are often attributed to their antioxidant and anti-inflammatory properties, which help to mitigate cellular stress and damage in the kidneys.

Experimental Workflows and Logical Relationships

To investigate the biological activity of a novel compound like this compound, a systematic screening workflow is essential.

The diagram above illustrates a logical workflow for the comprehensive evaluation of a novel natural product like this compound, from initial characterization to in vivo validation.

Conclusion

While direct experimental data on this compound remains scarce, the analysis of its close structural analogue, 3β-Hydroxystigmast-5-en-7-one, provides valuable insights into its potential physicochemical properties and biological activities. The generalized experimental protocols outlined in this guide offer a practical framework for the future characterization of this and other novel sterol compounds. The observed anti-inflammatory and reno-protective effects of related phytosterols underscore the potential of this compound as a lead compound for further drug discovery and development efforts. Further research is warranted to isolate, characterize, and evaluate the bioactivities of this specific stigmastane (B1239390) sterol to fully elucidate its therapeutic potential.

References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. davjalandhar.com [davjalandhar.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Mechanisms of Anti-Inflammatory Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Biological Insights into 3,7,16-Trihydroxystigmast-5-ene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7,16-Trihydroxystigmast-5-ene is a polyhydroxylated steroid belonging to the stigmastane (B1239390) class of phytosterols. Its structural elucidation and characterization are crucial for understanding its chemical properties and potential biological activities. This technical guide provides a summary of the available spectroscopic data (Nuclear Magnetic Resonance and Mass Spectrometry) for this compound, based on its isolation from natural sources. Due to the limited availability of the full-text research article detailing its initial characterization, a comprehensive set of quantitative data and detailed experimental protocols cannot be fully presented. However, this guide consolidates the known information and provides a framework for its spectroscopic analysis.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The initial characterization of this compound was reported in the journal Acta Botanica Sinica in 2001, where its structure was deduced from its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data would be essential for assigning the chemical shifts of the protons and carbons in the stigmastane skeleton and its hydroxyl substituents.

It is important to note that the specific chemical shift values and coupling constants from the primary literature are not publicly available at this time. A comprehensive table of this data would require access to the full publication: Luo XD, Wu SH, MA YB, Wu DG (2001) The chemical constituents of Amoora yunnanensis. Acta Botanica Sinica 43: 426-430.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular formula, C₂₉H₅₀O₃.

As with the NMR data, the specific mass spectral data, including the molecular ion peak and fragmentation pattern, are contained within the aforementioned publication and are not currently accessible.

Experimental Protocols

The isolation and purification of this compound, as well as the acquisition of its spectroscopic data, would have followed standard laboratory procedures for natural product chemistry.

Extraction and Isolation

A generalized workflow for the extraction and isolation of a steroidal compound from a plant source, such as Amoora yunnanensis, is outlined below. The specific solvents and chromatographic conditions would be detailed in the primary research article.

Caption: Generalized workflow for the isolation of this compound.

Spectroscopic Analysis

The acquisition of NMR and MS data would involve the following general steps:

Caption: General workflow for NMR and MS analysis.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with this compound. Phytosterols, as a class, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cholesterol-lowering effects. Further research is needed to determine if this compound possesses any of these or other therapeutic properties.

Conclusion

Unveiling the Landscape of Trihydroxylated Stigmastanes: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information presented in this technical guide is based on publicly available scientific literature. The compound "3,7,16-Trihydroxystigmast-5-ene" is not documented in the searched scientific databases and, therefore, is considered a novel or exceptionally rare molecule. This guide will focus on the taxonomic distribution, isolation, and biological activities of structurally related and well-documented trihydroxylated stigmastane (B1239390) derivatives.

Introduction: The Elusive this compound

An extensive search of scientific literature and chemical databases yielded no specific information on the taxonomic distribution, isolation protocols, or biological activity of this compound. This suggests that the compound is either a novel, yet-to-be-described natural product or a rare derivative that has not been the subject of published research. This guide, therefore, shifts its focus to closely related trihydroxylated stigmastane analogs that have been isolated and characterized from natural sources. Understanding the properties and distribution of these related compounds can provide a valuable framework for the potential discovery and investigation of novel trihydroxylated stigmastanes.

Taxonomic Distribution of Related Trihydroxylated Stigmastanes

Several trihydroxylated stigmastane derivatives have been identified across a diverse range of organisms, from plants to insects. The distribution of these compounds is crucial for targeted isolation efforts and for understanding their ecological roles. The following table summarizes the known taxonomic sources of prominent trihydroxylated stigmastanes.

| Compound Name | Chemical Structure (if available) | Taxonomic Source(s) | References |

| Stigmastane-3β,5α,6β-triol | C₂₉H₅₂O₃ | Breynia fruticosa (Euphorbiaceae)Machilus zuihoensis (Lauraceae)Apis mellifera (Honeybee)Casearia membranacea (Salicaceae)Helianthus tuberosus (Jerusalem artichoke) | [1][2] |

| Polyoxygenated Stigmastanes (e.g., 24,28-epoxy-3,16,23-trihydroxystigmastan-7-one) | C₂₉H₄₆O₅ | Vernonia kotschyana (Asteraceae) | [3][4] |

Experimental Protocols: Isolation and Characterization

The isolation and structural elucidation of trihydroxylated stigmastanes require a combination of chromatographic and spectroscopic techniques. Below are detailed methodologies for the extraction and analysis of these compounds from natural sources.

Isolation of Polyoxygenated Stigmastanes from Vernonia kotschyana

The following protocol outlines the successful isolation of novel polyoxygenated stigmastane-type steroids from the whole plant of Vernonia kotschyana.[3][4]

Experimental Workflow:

Methodology:

-

Extraction: The air-dried and powdered whole plant material (3.7 kg) is macerated with a 1:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) at room temperature for 48 hours. This process is repeated three times to ensure exhaustive extraction.

-

Concentration: The resulting extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a semi-solid crude extract.

-

Fractionation: A portion of the crude extract (90.5 g) is subjected to silica gel column chromatography. The column is eluted with a stepwise gradient of ethyl acetate (B1210297) (EtOAc) in petroleum ether (PE), followed by methanol in ethyl acetate.

-

Pooling of Fractions: The collected fractions are monitored by thin-layer chromatography (TLC), and those with similar profiles are combined to yield four main fractions.

-

Purification: The main fractions are further purified using a combination of chromatographic techniques, which may include Sephadex LH-20 column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC), to afford the pure polyoxygenated stigmastanes.

-

Structure Elucidation: The structures of the isolated compounds are determined by extensive spectroscopic analysis, including 1D NMR (¹H and ¹³C), 2D NMR (COSY, HSQC, HMBC), and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS).

General Approach for the Isolation of Stigmastane-3β,5α,6β-triol

-

Solvent extraction of the dried and ground source material (e.g., roots of Breynia fruticosa or whole body of Apis mellifera).

-

Liquid-liquid partitioning to separate compounds based on polarity.

-

Multiple steps of column chromatography (e.g., silica gel, Sephadex) for fractionation and purification.

-

Final purification often involves recrystallization or preparative HPLC.

-

Structural confirmation is achieved through spectroscopic methods, with ¹³C NMR data being available in public databases such as PubChem.[5]

Biological Activities and Potential Signaling Pathways

The biological activities of trihydroxylated stigmastanes are an emerging area of research, with several studies indicating their potential as therapeutic agents.

| Compound Class | Reported Biological Activity | References |

| Stigmastane-3β,5α,6β-triol | Antiviral (including anti-HIV and anti-HCV), Cytotoxic | [6] |

| Polyoxygenated Stigmastanes from Vernonia kotschyana | Low to moderate antibacterial activity (MICs > 125 µg/mL) | [3][4] |

| Other Stigmastane Derivatives | Cytotoxic activity against breast cancer cells | [7] |

Currently, there is a lack of specific information regarding the signaling pathways through which these trihydroxylated stigmastanes exert their biological effects. Further research is required to elucidate the molecular mechanisms underlying their antiviral, cytotoxic, and antibacterial properties. A potential workflow for investigating these mechanisms is proposed below.

Conclusion

While the specific compound this compound remains uncharacterized in the current body of scientific literature, the study of related trihydroxylated stigmastane derivatives provides a solid foundation for future research. Compounds such as Stigmastane-3β,5α,6β-triol and the polyoxygenated stigmastanes from Vernonia kotschyana have demonstrated interesting biological activities, warranting further investigation into their mechanisms of action and potential therapeutic applications. The detailed experimental protocols and workflows presented in this guide offer a practical framework for researchers aiming to isolate and characterize novel stigmastane derivatives and to explore their roles in biological systems. The continued exploration of natural products from diverse taxonomic sources will undoubtedly lead to the discovery of new and potent bioactive molecules.

References

- 1. (3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol | C29H52O3 | CID 634760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nutritional implications of ginger: Chemistry, biological activities and signaling pathways. | Semantic Scholar [semanticscholar.org]

- 3. [PDF] Polyoxygenated Stigmastane-Type Steroids from Vernonia kotschyana Sch. Bip. ex Walp. and Their Chemophenetic Significance | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Stigmastane-3beta,5alpha,6beta-triol | C29H52O3 | CID 3036251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Human Metabolome Database: Showing metabocard for (3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol (HMDB0030014) [hmdb.ca]

The Elusive Structure: A Technical Guide to the Putative 3,7,16-Trihydroxystigmast-5-ene

A comprehensive search of available scientific literature and chemical databases did not yield a primary source detailing the complete chemical structure elucidation of 3,7,16-Trihydroxystigmast-5-ene. While the compound is listed in chemical catalogs with a CAS number (289056-24-2), the foundational research describing its isolation and the spectroscopic data required for its structural verification could not be located. This guide, therefore, addresses the core principles and methodologies that would be employed for the structure elucidation of a novel polyhydroxylated stigmastane-type sterol, using data from closely related and well-characterized analogs as illustrative examples.

This technical whitepaper is intended for researchers, scientists, and professionals in drug development who are engaged in the isolation and characterization of novel natural products. It outlines the typical experimental workflow and data interpretation required to unequivocally determine the structure of a complex sterol.

Introduction to Stigmastane-Type Sterols

Stigmastane-type sterols are a class of C29 steroids, widely distributed in the plant kingdom. They are characterized by a tetracyclic cyclopentanoperhydrophenanthrene nucleus and a C10 side chain at C-17. The structural diversity within this class, often arising from variations in hydroxylation, unsaturation, and stereochemistry, leads to a broad spectrum of biological activities. The elucidation of their precise chemical structure is paramount for understanding their therapeutic potential and mechanism of action.

General Experimental Protocol for Isolation

The isolation of a novel sterol from a natural source, such as the leaves of Paulownia tomentosa, a known source of various steroidal compounds, typically follows a multi-step chromatographic process.

Extraction and Fractionation

The dried and powdered plant material is subjected to solvent extraction, often starting with a non-polar solvent like hexane (B92381) to remove lipids, followed by extraction with solvents of increasing polarity such as ethyl acetate (B1210297) and methanol. The crude extracts are then fractionated using techniques like column chromatography on silica (B1680970) gel or Sephadex LH-20.

Purification

Fractions showing promise based on preliminary analysis (e.g., thin-layer chromatography) are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a gradient elution system (e.g., methanol-water or acetonitrile-water).

Spectroscopic Analysis and Structure Elucidation

The purified compound is then subjected to a battery of spectroscopic analyses to determine its planar structure and stereochemistry.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of the compound. For a molecule like this compound, the expected molecular formula would be C₂₉H₅₀O₃. The fragmentation pattern observed in the MS/MS spectrum can provide valuable clues about the structure, particularly the side chain.

Table 1: Hypothetical Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | m/z (observed) | Interpretation |

| [M+H]⁺ | 447.3884 | - | Protonated molecular ion |

| [M+Na]⁺ | 469.3703 | - | Sodium adduct |

| [M-H₂O+H]⁺ | 429.3778 | - | Loss of one water molecule |

| [M-2H₂O+H]⁺ | 411.3673 | - | Loss of two water molecules |

| [M-3H₂O+H]⁺ | 393.3567 | - | Loss of three water molecules |

| Side chain cleavage | - | - | Fragmentation of the C10 side chain at C-17 |

Note: This table is illustrative and not based on experimental data for the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. For a trihydroxylated sterol, the key absorption bands would be:

Table 2: Expected Infrared Absorption Bands for this compound

| Frequency (cm⁻¹) | Interpretation |

| ~3400 (broad) | O-H stretching (hydroxyl groups) |

| ~2950-2850 | C-H stretching (alkane) |

| ~1650 | C=C stretching (alkene) |

| ~1050 | C-O stretching (hydroxyl groups) |

Note: This table is illustrative and not based on experimental data for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structure elucidation. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments is required to piece together the complete structure.

Table 3: Hypothetical ¹³C NMR Chemical Shifts (ppm) for the Steroid Nucleus of this compound (in CDCl₃)

| Carbon | Expected Shift (ppm) | Carbon | Expected Shift (ppm) |

| 1 | 37.2 | 11 | 21.1 |

| 2 | 31.6 | 12 | 39.7 |

| 3 | 71.8 | 13 | 42.3 |

| 4 | 42.3 | 14 | 56.7 |

| 5 | 140.7 | 15 | 24.3 |

| 6 | 121.7 | 16 | ~75.0 |

| 7 | ~74.0 | 17 | 56.0 |

| 8 | 31.9 | 18 | 11.8 |

| 9 | 50.1 | 19 | 19.4 |

| 10 | 36.5 |

Note: These are predicted chemical shifts based on known stigmastane (B1239390) derivatives. The exact values for the target compound would need to be determined experimentally.

Table 4: Hypothetical ¹H NMR Chemical Shifts (ppm) for Key Protons of this compound (in CDCl₃)

| Proton | Expected Shift (ppm) | Multiplicity | J (Hz) |

| H-3 | ~3.5 | m | |

| H-6 | ~5.3 | d | ~5.0 |

| H-7 | ~3.8 | m | |

| H-16 | ~4.0 | m | |

| H-18 | ~0.7 | s | |

| H-19 | ~1.0 | s |

Note: These are predicted chemical shifts and coupling constants based on known stigmastane derivatives.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel natural product is a logical progression of experiments and data analysis.

Signaling Pathways and Biological Relevance

While the specific biological activity of this compound is unknown due to the lack of published research, many polyhydroxylated sterols exhibit significant biological activities, including anti-inflammatory, anti-cancer, and cholesterol-lowering effects. These activities are often mediated through interactions with key signaling pathways.

Conclusion

The definitive structure elucidation of this compound awaits the publication of its complete spectroscopic data from a primary research source. However, the established methodologies in natural product chemistry provide a clear and robust framework for such a task. The combination of modern chromatographic techniques for isolation and a suite of spectroscopic methods for characterization remains the gold standard for revealing the chemical secrets of novel bioactive compounds. Future research in this area will undoubtedly uncover the true structure and potential therapeutic applications of this and other yet-to-be-discovered natural products.

In Silico Prediction of 3,7,16-Trihydroxystigmast-5-ene Bioactivity: A Technical Guide

Abstract: The discovery and development of novel therapeutic agents from natural products is a cornerstone of pharmaceutical research. Phytosterols, such as 3,7,16-Trihydroxystigmast-5-ene, represent a promising class of compounds with diverse potential bioactivities. This technical guide provides an in-depth overview of the in silico methodologies for predicting the biological activity, pharmacokinetic properties, and potential toxicity of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the computational assessment of natural products. This document outlines a comprehensive workflow, from initial target identification to absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling, and includes detailed hypothetical protocols and data interpretation guidelines.

Introduction

Natural products are a rich source of structurally diverse and biologically active compounds that have historically been invaluable in drug discovery.[1] The sterol this compound, a derivative of stigmasterol, possesses a unique hydroxylation pattern that suggests a potential for specific interactions with biological targets. However, due to its relative novelty, extensive experimental data on its bioactivity is lacking. In silico, or computational, methods provide a rapid and cost-effective approach to predict the therapeutic potential and liabilities of such compounds before undertaking expensive and time-consuming laboratory experiments.[2]

This guide details a systematic in silico approach to characterize the bioactivity of this compound. The methodologies covered include ligand-based and structure-based virtual screening for target identification, molecular docking to elucidate binding modes, and the prediction of ADMET properties to assess its drug-likeness.

In Silico Bioactivity Prediction Workflow

The prediction of bioactivity for a novel compound like this compound follows a structured, multi-step process. This workflow is designed to first identify potential biological targets and then to characterize the interaction with those targets, while also assessing the compound's overall suitability as a drug candidate.

Target Identification and Virtual Screening

The initial step in predicting the bioactivity of a novel compound is to identify its potential protein targets. This can be achieved through two primary computational strategies: ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening

Ligand-based methods rely on the principle that molecules with similar structures are likely to have similar biological activities. These approaches are particularly useful when the three-dimensional structure of the target protein is unknown.

Experimental Protocol: 2D and 3D Similarity Searching

-

Compound Preparation: The 2D structure of this compound is sketched using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D conformation using a molecular mechanics force field (e.g., MMFF94).

-

Database Selection: A database of known bioactive compounds (e.g., ChEMBL, PubChem) is selected.

-

Similarity Metric: A similarity metric, such as the Tanimoto coefficient, is chosen to quantify the structural similarity between the query compound and the database compounds.

-

Searching: A 2D fingerprint-based search (e.g., ECFP4) and a 3D shape-based search (e.g., ROCS) are performed against the selected database.

-

Hit Analysis: The top-ranking similar compounds are analyzed to identify their known biological targets, which are then considered potential targets for this compound.

Structure-Based Virtual Screening (Reverse Docking)

When the 3D structures of potential protein targets are available, structure-based methods can be employed. Reverse docking involves docking the query molecule against a library of protein binding sites to identify potential targets.

Experimental Protocol: Reverse Docking

-

Target Library Preparation: A library of 3D protein structures is compiled from the Protein Data Bank (PDB), focusing on targets relevant to diseases of interest (e.g., cancer, inflammation).

-

Binding Site Definition: The binding pocket of each protein in the library is defined based on co-crystallized ligands or using pocket detection algorithms.

-

Docking Simulation: this compound is docked into the defined binding site of each protein using a molecular docking program (e.g., AutoDock Vina, Glide).

-

Scoring and Ranking: The docking poses are scored based on their predicted binding affinity. The proteins are then ranked according to these scores.

-

Target Validation: The top-ranking protein targets are further investigated for their biological relevance and potential as therapeutic targets.

Table 1: Hypothetical Top-Ranked Potential Targets for this compound from Virtual Screening

| Rank | Protein Target | PDB ID | Screening Method | Docking Score (kcal/mol) | Biological Function |

| 1 | Cyclooxygenase-2 (COX-2) | 5IKR | Reverse Docking | -11.2 | Inflammation |

| 2 | Estrogen Receptor Alpha (ERα) | 1A52 | Reverse Docking | -10.8 | Cancer |

| 3 | 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR) | 1DQ8 | Reverse Docking | -10.5 | Cholesterol Synthesis |

| 4 | Glucocorticoid Receptor (GR) | 1M2Z | Ligand Similarity | - | Inflammation, Immunity |

| 5 | Androgen Receptor (AR) | 2AM9 | Ligand Similarity | - | Cancer |

Molecular Docking and Binding Mode Analysis

Once potential targets are identified, molecular docking is used to predict the preferred binding orientation of this compound within the protein's active site and to estimate the strength of the interaction.

Experimental Protocol: Molecular Docking

-

Receptor and Ligand Preparation: The 3D structure of the protein target is obtained from the PDB and prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The 3D structure of this compound is energy minimized.

-

Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

-

Docking Simulation: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore different conformations and orientations of the ligand within the active site.

-

Pose Analysis: The resulting docking poses are clustered and ranked based on their docking scores. The lowest energy pose is typically considered the most likely binding mode.

-

Interaction Analysis: The binding mode is visualized to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein.

Table 2: Predicted Binding Affinities and Key Interactions with Top Protein Targets

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| COX-2 | -11.2 | Arg120, Tyr355, Ser530 | Hydrogen Bonds, Hydrophobic |

| ERα | -10.8 | Arg394, Glu353, His524 | Hydrogen Bonds, Pi-Alkyl |

| HMGCR | -10.5 | Ser684, Asp690, Lys691 | Hydrogen Bonds, van der Waals |

ADMET Prediction

Assessing the ADMET properties of a compound is crucial for its development as a drug.[2][3] In silico models can predict these properties based on the chemical structure of the molecule.

Experimental Protocol: In Silico ADMET Prediction

-

SMILES Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is generated.

-

Web Server/Software Selection: A validated ADMET prediction tool (e.g., SwissADME, pkCSM, ADMET-AI) is chosen.[4][5]

-

Property Calculation: The SMILES string is submitted to the server, which calculates a range of physicochemical and pharmacokinetic properties.

-

Data Analysis: The predicted ADMET properties are analyzed to assess the compound's drug-likeness, potential for oral bioavailability, and possible toxicity concerns.

Table 3: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 432.7 g/mol | Complies with Lipinski's rule (<500) |

| LogP | 4.8 | Optimal for membrane permeability |

| Hydrogen Bond Donors | 3 | Complies with Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's rule (≤10) |

| Absorption | ||

| Caco-2 Permeability | High | Good intestinal absorption predicted |

| Human Intestinal Absorption | 95% | High oral bioavailability expected |

| Distribution | ||

| BBB Permeability | Low | Unlikely to cross the blood-brain barrier |

| Plasma Protein Binding | 92% | High binding to plasma proteins expected |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Excretion | ||

| Total Clearance | 0.45 L/hr/kg | Moderate clearance rate |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

| Hepatotoxicity | Low | Low risk of liver damage |

Conclusion

The in silico prediction of the bioactivity of this compound provides a powerful, hypothesis-driven approach to guide further experimental investigation. The methodologies outlined in this guide, from virtual screening and molecular docking to ADMET profiling, offer a comprehensive framework for evaluating the therapeutic potential of this novel phytosterol. The hypothetical results presented suggest that this compound may exhibit anti-inflammatory and anti-cancer activities through interactions with targets such as COX-2 and ERα. Furthermore, its predicted ADMET profile appears favorable for drug development, although potential inhibition of CYP3A4 warrants further investigation. These computational findings provide a strong rationale for the synthesis and experimental validation of this compound as a promising lead compound.

References

"literature review of stigmastane-type steroids"

An In-depth Technical Guide to Stigmastane-Type Steroids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmastane-type steroids are a class of C29 steroids characterized by the stigmastane (B1239390) skeleton. These phytochemicals are widely distributed in the plant kingdom and have been isolated from various species, notably within the Vernonia genus of the Asteraceae family.[1][2] They are derived from the triterpene squalene (B77637) and are structurally related to cholesterol.[3] The core structure consists of a four-ring cyclopentanoperhydrophenanthrene nucleus, but it is the extensive and varied oxygenation patterns, particularly in the side chains, that give rise to a wide array of derivatives.[2][4] These modifications include hydroxylations, the formation of lactone rings, and glycosidic linkages, resulting in a diverse family of compounds with significant biological activities.[4][5] This guide provides a comprehensive review of the literature on stigmastane-type steroids, focusing on their biological activities, mechanisms of action, and the experimental protocols used for their isolation and evaluation.

Biological Activities and Therapeutic Potential

Stigmastane-type steroids have demonstrated a broad spectrum of pharmacological effects, positioning them as promising candidates for drug development. Research has highlighted their anti-neuroinflammatory, α-glucosidase inhibitory, antibacterial, antioxidant, and antifertility properties.

Anti-Neuroinflammatory Activity

A significant area of research has focused on the anti-neuroinflammatory effects of polyhydric stigmastane-type steroids isolated from Vernonia amygdalina.[5] Neuroinflammation is a key factor in the pathogenesis of neurodegenerative diseases.[5] Certain stigmastane derivatives have been shown to exert potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells. The mechanism of action involves the inhibition of key inflammatory signaling pathways. For instance, one compound was found to suppress the degradation of IκB, which in turn prevents the activation and nuclear translocation of the transcription factor NF-κB.[5][6] Furthermore, it inhibited the phosphorylation, and thus the activation, of the PI3K/AKT and p38 MAPK pathways, both of which are crucial in the production of pro-inflammatory mediators.[5][7]

References

- 1. Polyoxygenated Stigmastane-Type Steroids from Vernonia kotschyana Sch. Bip. ex Walp. and Their Chemophenetic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyoxygenated Stigmastane-Type Steroids from Vernonia kotschyana Sch. Bip. ex Walp. and Their Chemophenetic Significance [mdpi.com]

- 3. Steroids from the Meliaceae family and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stigmastane-type steroids with unique conjugated Δ7,9(11) diene and highly oxygenated side chains from the twigs of Vernonia amygdalina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polyhydric Stigmastane-Type Steroids Derivative from Vernonia amygdalina and Their Anti-Neuroinflammatory Activity [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Polyhydric Stigmastane-Type Steroids Derivative from Vernonia amygdalina and Their Anti-Neuroinflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Quantification of 3,7,16-Trihydroxystigmast-5-ene

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,7,16-Trihydroxystigmast-5-ene is a polyhydroxylated stigmastane-type steroid that has been isolated from various natural sources. Its structural similarity to other bioactive sterols necessitates reliable and accurate analytical methods for its quantification in complex matrices such as plant extracts, biological fluids, and pharmaceutical formulations. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Due to the limited availability of specific analytical literature for this compound, the following protocols have been developed based on established methods for the analysis of structurally similar hydroxylated phytosterols (B1254722) and steroidal compounds.[1][2][3][4][5][6][7][8][9]

I. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a powerful technique for the direct analysis of hydroxylated sterols without the need for derivatization, offering high sensitivity and selectivity.[3][4][5][6] Atmospheric Pressure Chemical Ionization (APCI) is often preferred for the ionization of relatively neutral compounds like phytosterols, as it consistently forms protonated molecules or their water-loss ions.[3]

A. Sample Preparation: Solid-Phase Extraction (SPE)

A crucial step for isolating the analyte from complex sample matrices.

Protocol:

-

Sample Hydrolysis (for esterified forms):

-

Liquid-Liquid Extraction (LLE):

-

Extract the hydrolyzed sample three times with 5 mL of n-hexane or a chloroform/methanol (B129727) (2:1, v/v) mixture.[1][6]

-

Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Reconstitute the dried extract in 1 mL of the SPE loading solvent (e.g., hexane).

-

Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 5 mL of methanol followed by 5 mL of the loading solvent.

-

Load the sample onto the conditioned cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., 5 mL of hexane) to remove interfering non-polar compounds.

-

Elute the target analyte with a more polar solvent (e.g., 5 mL of ethyl acetate (B1210297) or methanol).

-

Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

-

B. LC-MS/MS Parameters

Table 1: Proposed LC-MS/MS Method Parameters

| Parameter | Recommended Setting |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v) |

| Gradient | 0-1 min: 60% B; 1-10 min: 60-95% B; 10-12 min: 95% B; 12-12.1 min: 95-60% B; 12.1-15 min: 60% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode |

| Precursor Ion (M+H-H₂O)⁺ | m/z 429.38 (Hypothetical) |

| Product Ions | m/z 411.37, 393.36 (Hypothetical) |

| Collision Energy | To be optimized (typically 15-30 eV) |

Note: The m/z values are hypothetical and should be confirmed by direct infusion of a standard of this compound.

C. Quantitative Data (Hypothetical)

Table 2: Hypothetical Quantitative Performance of the LC-MS/MS Method

| Parameter | Expected Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 - 2.0 ng/mL |

| Limit of Quantification (LOQ) | 1.5 - 6.0 ng/mL |

| Recovery | 90 - 110% |

| Precision (RSD%) | < 15% |

II. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a classic and robust method for sterol analysis. However, it requires a derivatization step to increase the volatility of the hydroxylated compounds.[2][10][11] Silylation is a common derivatization technique for sterols.[10]

A. Sample Preparation and Derivatization

Protocol:

-

Extraction: Follow the same hydrolysis and LLE or SPE procedure as described for the LC-MS/MS method.

-

Derivatization (Silylation):

-

Ensure the extracted sample is completely dry.

-

Add 100 µL of anhydrous pyridine (B92270) and 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[10]

-

Cap the vial tightly and heat at 60-70°C for 1 hour.[11]

-

Cool the sample to room temperature before GC-MS injection.

-

B. GC-MS Parameters

Table 3: Proposed GC-MS Method Parameters

| Parameter | Recommended Setting |

| GC System | Agilent 8890 GC or equivalent |

| Column | HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Oven Program | Initial temp 180°C, hold for 1 min; ramp to 300°C at 10°C/min; hold for 10 min |

| MS System | Single Quadrupole or Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electron Ionization (EI) at 70 eV |

| MSD Transfer Line Temp | 290°C |

| Ion Source Temperature | 230°C |

| Scan Mode | Full Scan (m/z 50-700) for qualitative analysis; Selected Ion Monitoring (SIM) for quantification |

| SIM Ions | To be determined from the mass spectrum of the derivatized standard (e.g., molecular ion and key fragments) |

C. Quantitative Data (Hypothetical)

Table 4: Hypothetical Quantitative Performance of the GC-MS Method

| Parameter | Expected Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 1 - 5 ng/mL |

| Limit of Quantification (LOQ) | 3 - 15 ng/mL |

| Recovery | 85 - 115% |

| Precision (RSD%) | < 15% |

III. Visualized Workflows

References

- 1. apps.thermoscientific.com [apps.thermoscientific.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. harvest.usask.ca [harvest.usask.ca]

- 5. Mass spectrometric approaches for the analysis of phytosterols in biological samples. [harvest.usask.ca]

- 6. Validation of an LC-MS/MS method for the quantitation of phytosterols derived from Aloe vera gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. aocs.org [aocs.org]

Application Notes and Protocols for the Synthesis and Evaluation of 3,7,16-Trihydroxystigmast-5-ene Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential biological activities, and relevant experimental protocols for 3,7,16-trihydroxystigmast-5-ene (B15497890) derivatives. This class of compounds holds promise for investigation in metabolic and oncological research due to the known activities of related hydroxylated stigmastane (B1239390) steroids.

Introduction

Stigmastane-type steroids, a class of phytosterols (B1254722), are widely recognized for their diverse biological activities. Functionalization of the stigmastane skeleton, particularly through hydroxylation, can significantly modulate their therapeutic potential. The introduction of hydroxyl groups at specific positions can enhance interactions with biological targets, altering signaling pathways and cellular responses. This document outlines a plausible synthetic strategy for this compound derivatives, summarizes their potential applications based on the activity of structurally similar compounds, and provides detailed experimental protocols for their synthesis and evaluation.

Potential Applications

Hydroxylated stigmastane derivatives have shown potential in several therapeutic areas:

-

Metabolic Diseases: Certain hydroxylated phytosterols act as agonists for the Liver X Receptor (LXR), a key regulator of cholesterol homeostasis and lipid metabolism.[1][2][3] Activation of LXR can lead to the expression of genes involved in reverse cholesterol transport, suggesting a potential role in the management of atherosclerosis and other metabolic disorders.

-

Oncology: Various stigmasterol (B192456) derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, including breast cancer.[4][5][6] The presence and position of hydroxyl groups can influence the potency and selectivity of these cytotoxic effects.

Data Presentation

The following tables summarize the biological activities of representative hydroxylated stigmastane derivatives, providing a rationale for the investigation of this compound and its analogs.

Table 1: Cytotoxic Activity of Stigmasterol Derivatives

| Compound | Cell Line | Activity | EC50 (µM) |

| Stigmasterol | MCF-7, HCC70, MCF-12A | Not toxic | > 250 |

| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 | Cytotoxic | 21.92 |

| Stigmast-5-ene-3β,22,23-triol | MCF-7 | Cytotoxic | 22.94 |

| Stigmastane-3β,5,6,22,23-pentol | HCC70 | Cytotoxic | 16.82 |

Data sourced from references[5][6].

Table 2: LXR Agonist Activity of Stigmastane Derivatives

| Compound | Receptor | Activity | Fold Activation (vs. control) |

| Saringosterol (24-hydroxylated stigmastane derivative) | LXRα | Agonist | 3.81 ± 0.15 |

| Saringosterol (24-hydroxylated stigmastane derivative) | LXRβ | Agonist | 14.40 ± 1.10 |

Data sourced from reference[2].

Experimental Protocols

A plausible synthetic route to this compound (a representative derivative) starting from the readily available β-sitosterol is outlined below. This multi-step synthesis involves protection of the C-3 hydroxyl group, allylic oxidation to introduce the C-7 hydroxyl group, and a highly selective enzymatic hydroxylation for the C-16 position.

Protocol 1: Synthesis of this compound

Step 1: Protection of the 3β-hydroxyl group of β-sitosterol

-

Dissolve β-sitosterol (1 equivalent) in anhydrous pyridine.

-

Add acetic anhydride (B1165640) (1.5 equivalents) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3β-acetoxystigmast-5-ene.

Step 2: Allylic oxidation to introduce the 7-keto group

-

Dissolve 3β-acetoxystigmast-5-ene (1 equivalent) in a suitable solvent such as acetonitrile.

-

Add a catalytic amount of copper(I) iodide.

-

Add tert-butyl hydroperoxide (2-3 equivalents) portion-wise over a period of 1-2 hours.

-

Stir the reaction at a controlled temperature (e.g., 50-60°C) and monitor by TLC until completion.

-

Upon completion, cool the reaction mixture and quench with a saturated solution of sodium sulfite.

-

Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Purify the crude product by column chromatography to obtain 3β-acetoxy-7-ketostigmast-5-ene.

Step 3: Reduction of the 7-keto group to the 7α-hydroxyl group

-

Dissolve 3β-acetoxy-7-ketostigmast-5-ene (1 equivalent) in a suitable solvent like methanol (B129727) or ethanol.

-

Cool the solution to 0°C and add sodium borohydride (B1222165) (NaBH₄) (1.5 equivalents) in small portions.

-

Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.

-

Quench the reaction by adding acetone, followed by water.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purify by column chromatography to yield 3β-acetoxy-7α-hydroxystigmast-5-ene.

Step 4: Enzymatic hydroxylation at the 16α-position

This protocol is based on the use of a recombinant P450 enzyme system, such as CYP154C3 from Streptomyces griseus, which has been shown to be highly specific for 16α-hydroxylation of various steroids.[7]

-

Prepare a whole-cell biotransformation system using E. coli expressing the CYP154C3 enzyme and a suitable reductase partner.

-

Resuspend the cells in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing a carbon source (e.g., glucose).

-

Add the substrate, 3β-acetoxy-7α-hydroxystigmast-5-ene, dissolved in a minimal amount of a water-miscible solvent like DMSO, to the cell suspension.

-

Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) with shaking for 24-48 hours.

-

Monitor the conversion of the substrate to the product by HPLC or LC-MS.

-

After the reaction is complete, extract the product from the culture medium using an organic solvent such as ethyl acetate.

-

Dry the organic extract and purify the product by column chromatography to obtain 3β-acetoxy-7α,16α-dihydroxystigmast-5-ene.

Step 5: Deprotection of the 3β-hydroxyl group

-

Dissolve the purified 3β-acetoxy-7α,16α-dihydroxystigmast-5-ene in a mixture of methanol and water.

-

Add a base such as potassium carbonate (K₂CO₃) and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the final product, this compound, by column chromatography.

Protocol 2: In Vitro Cytotoxicity Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HCC70) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Assay:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 values.

Protocol 3: Liver X Receptor (LXR) Agonist Activity Assay

-

Cell Line: Use a suitable cell line (e.g., HEK293T) that can be transiently transfected.

-

Plasmids: Co-transfect the cells with an LXR expression vector (LXRα or LXRβ), a reporter plasmid containing LXR response elements driving the expression of a reporter gene (e.g., luciferase), and a control plasmid (e.g., β-galactosidase) for normalization.

-

Compound Treatment: After transfection, treat the cells with the synthesized derivatives at various concentrations for 24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. Measure β-galactosidase activity for normalization.

-

Data Analysis: Express the results as fold activation of luciferase activity compared to the vehicle-treated control.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and a key signaling pathway potentially modulated by these derivatives.

Caption: Proposed synthetic workflow for this compound.

Caption: Activation of the Liver X Receptor (LXR) signaling pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. C24-hydroxylated stigmastane derivatives as Liver X Receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regio- and Stereospecific Hydroxylation of Various Steroids at the 16α Position of the D Ring by the Streptomyces griseus Cytochrome P450 CYP154C3 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vitro Evaluation of 3,7,16-Trihydroxystigmast-5-ene

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,7,16-Trihydroxystigmast-5-ene is a phytosterol, a class of compounds known for a variety of biological activities. While specific data on this particular molecule is limited, its structural similarity to other phytosterols (B1254722) isolated from marine sources, such as brown algae of the Sargassum genus, suggests potential therapeutic applications. Phytosterols from marine algae have demonstrated a range of effects, including anticancer, anti-inflammatory, and antioxidant properties. Extracts from various Sargassum species have shown cytotoxic activity against a variety of cancer cell lines, including breast (MCF-7), liver (Hep-2), and leukemia (Jurkat) cells.[1][2]

These application notes provide a generalized framework for the initial in vitro evaluation of this compound, based on established protocols for similar compounds and extracts from natural sources. The provided methodologies are intended as a starting point and may require optimization for specific cell lines and experimental goals.

Data Presentation

Table 1: Proposed Initial Concentration Ranges for In Vitro Assays

| Assay Type | Cell Line Examples | Proposed Concentration Range (µM) | Incubation Time (hours) |

| Cytotoxicity (MTT Assay) | MCF-7, HepG2, A549, HCT116 | 0.1 - 100 | 24, 48, 72 |

| Anti-inflammatory | RAW 264.7 | 1 - 50 | 24 |

| Apoptosis (Annexin V/PI) | MCF-7, Jurkat | 10 - 50 | 24, 48 |

| Western Blot | Selected cell line based on activity | 10 - 50 | 24 |

Table 2: Summary of IC50 Values for Sargassum Extracts against Various Cancer Cell Lines

| Sargassum Species | Extract Type | Cell Line | IC50 (µg/mL) | Reference |

| Sargassum sp. | Ethanol | Hep-2 | 200 | [1][3] |

| Sargassum sp. | Ethanol | MCF-7 | 250 | [1][3] |

| Sargassum vulgare | Chloroform:Ethanol | Jurkat | 49.06 | [2] |

| Sargassum vulgare | Water:Ethanol | Jurkat | 136.91 | [2] |

| Sargassum angustifolium | Dichloromethane | HeLa | 36 | [4] |

| Sargassum angustifolium | Dichloromethane | MCF-7 | 88 | [4] |

| Sargassum angustifolium | Butanol | MCF-7 | 25 | [4] |

| Sargassum fluitans | Dichloromethane | MDA-MB-231, MCF-7, SiHa, DU-145 | Active |

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy and viable cell cultures for subsequent experiments.

Materials:

-

Selected cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture cells in T-75 flasks with complete growth medium.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Monitor cell growth and passage cells upon reaching 80-90% confluency.

-

To passage, wash cells with PBS, detach with Trypsin-EDTA, and resuspend in fresh medium.

-

Seed cells into new flasks or plates at the appropriate density for the intended experiment.

Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of the compound for cell treatment.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Dissolve a known weight of this compound in DMSO to create a high-concentration stock solution (e.g., 10-100 mM).

-

Ensure complete dissolution by gentle vortexing.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

-

The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assessment using MTT Assay

Objective: To determine the effect of this compound on cell viability and calculate the IC50 value.

Materials:

-

Cells seeded in a 96-well plate

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

References

- 1. Screening for in vitro cytotoxic activity of seaweed, Sargassum sp. against Hep-2 and MCF-7 cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 3. journal.waocp.org [journal.waocp.org]

- 4. Cytotoxicity of Sargassum angustifolium Partitions against Breast and Cervical Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 3,7,16-Trihydroxystigmast-5-ene: Application Notes and Protocols

Disclaimer: Direct experimental data on 3,7,16-Trihydroxystigmast-5-ene is limited in publicly available scientific literature. The following application notes and protocols are based on the known therapeutic activities and mechanisms of action of structurally related stigmastane-type steroids, hydroxysterols, and marine-derived sterols. These notes are intended to provide a hypothetical framework for researchers, scientists, and drug development professionals to explore the potential of this compound.

Introduction

This compound is a polyhydroxylated stigmastane-type steroid. Its structural features, including the stigmastane (B1239390) core and multiple hydroxyl groups, suggest potential bioactivities analogous to other members of this chemical class. Stigmastane derivatives, particularly those of marine origin, have demonstrated a range of pharmacological effects, including anti-inflammatory, anticancer, and anti-neuroinflammatory properties. The presence of hydroxyl groups at positions 3, 7, and 16 may confer specific receptor interactions and signaling pathway modulations, making it a compound of interest for therapeutic development.

Potential Therapeutic Applications

Based on the activities of related compounds, the potential therapeutic applications of this compound are hypothesized to include:

-

Anti-inflammatory Agent: For the treatment of chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and dermatitis.

-

Anticancer Agent: As a potential therapy for various cancers, including breast, prostate, and colon cancer, by inducing apoptosis and inhibiting cell proliferation.

-

Anti-neuroinflammatory Agent: For the management of neurodegenerative diseases like Alzheimer's and Parkinson's disease, where neuroinflammation is a key pathological feature.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound, extrapolated from studies on similar polyhydroxylated stigmastane steroids.[1] This data should be experimentally verified.

| Therapeutic Application | Experimental Model | Metric | Hypothetical Value | Reference Compounds & Notes |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | IC₅₀ (NO production) | 10-50 µM | Based on the activity of other marine-derived steroids. |

| IC₅₀ (IL-6 secretion) | 15-60 µM | Polyhydroxylated steroids have shown potent inhibition of pro-inflammatory cytokines. | ||

| IC₅₀ (TNF-α secretion) | 20-70 µM | |||

| Anticancer | MCF-7 (Breast Cancer) Cell Line | IC₅₀ (Cell Viability) | 5-30 µM | Stigmastane derivatives have exhibited cytotoxicity against various cancer cell lines. |

| PC-3 (Prostate Cancer) Cell Line | IC₅₀ (Cell Viability) | 10-40 µM | ||

| HCT-116 (Colon Cancer) Cell Line | IC₅₀ (Cell Viability) | 15-50 µM | ||

| Anti-neuroinflammatory | LPS-stimulated BV-2 microglial cells | IC₅₀ (NO production) | 10-45 µM | Polyhydric stigmastane-type steroids have shown anti-neuroinflammatory activity. |

| IC₅₀ (IL-1β secretion) | 20-65 µM |

Experimental Protocols

In Vitro Anti-inflammatory Activity Assay

Objective: To determine the inhibitory effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-